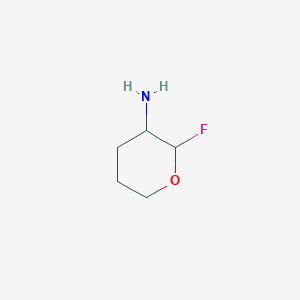

2-Fluorooxan-3-amine

Description

Contextualization within Fluorine Chemistry Research

Fluorine chemistry has carved a significant niche within chemical research due to the unique properties imparted by the fluorine atom. As the most electronegative element, its introduction into organic scaffolds can profoundly alter a molecule's physicochemical and biological properties. nih.gov This includes modulating acidity/basicity, improving metabolic stability, and enhancing binding affinity to biological targets. tandfonline.comresearchgate.net Consequently, an estimated 20-25% of all pharmaceuticals currently in the pipeline contain at least one fluorine atom. ekb.eg

The development of novel fluorination methods is a vibrant area of research, moving from harsh, classical methods to more sophisticated and selective techniques like photoredox catalysis. nottingham.ac.uk This evolution allows for the precise installation of fluorine atoms into complex molecular architectures, expanding the accessible chemical space for drug discovery and material science. nottingham.ac.ukresearchgate.net The use of fluorinated building blocks from the outset of a synthetic plan is also a key strategy employed in the synthesis of many approved drugs. tandfonline.com

Strategic Importance of Fluorinated Heterocycles in Synthetic Methodology

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and pharmaceuticals, present in approximately 85% of all bioactive compounds. tandfonline.com When a fluorine atom is introduced into these heterocyclic systems, the resulting fluorinated heterocycles often exhibit enhanced properties. tandfonline.com The C-F bond is strong and relatively rare in nature, which can lead to increased metabolic stability and a longer half-life for drug candidates. tandfonline.com

The strategic importance of fluorinated heterocycles lies in their ability to fine-tune molecular properties. Fluorination can influence:

Basicity: The high electronegativity of fluorine can significantly lower the pKa of nearby amine groups, which is critical for modulating a drug's solubility, cell permeability, and off-target activity. nih.govnih.gov

Conformation: Fluorine substitution can alter the preferred conformation of a heterocyclic ring, which can be exploited to pre-organize a molecule for optimal interaction with a protein binding site. nih.gov

Lipophilicity: Fluorination can impact a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. enamine.net

The synthesis of these valuable structures is a major focus, with cycloaddition reactions and the development of novel fluorinated building blocks being key methodologies. researchgate.netmdpi.com

Significance of 2-Fluorooxan-3-amine as a Research Scaffold

This compound, a molecule featuring an oxane (tetrahydropyran) ring substituted with both a fluorine atom and an amine group on adjacent carbons, represents a valuable research scaffold. While extensive literature on this specific molecule is not widespread, its significance can be inferred from its structural components and the general importance of related compounds in medicinal chemistry.

The molecule combines three key structural motifs:

Oxane Ring: A privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its oxygen atom can act as a hydrogen bond acceptor.

Amine Group: A critical functional group for forming salts to improve solubility and for establishing key interactions with biological targets. nih.gov

Vicinal Fluoro-Amine Moiety: The placement of fluorine at the C-2 position, adjacent to the amine at C-3, is particularly significant. This β-fluoroamine motif is known to dramatically modulate the basicity of the amine group, which can enhance bioavailability and biological activity. nih.gov

As a research scaffold, this compound provides a starting point for diversity-oriented synthesis. ekb.eg The amine group serves as a handle for further functionalization, allowing for the attachment of various side chains and building blocks to explore structure-activity relationships (SAR) in drug discovery programs. The specific stereochemistry of the fluorine and amine substituents, as seen in analogs like (3S,4S)-3-fluorooxan-4-amine, is crucial for defining its interaction with chiral biological environments like enzyme active sites. cymitquimica.comariboreagent.com

Current Research Landscape for Oxane Derivatives

The oxane ring, or tetrahydropyran (B127337), continues to be a focal point of significant research interest. Theoretical and computational studies are frequently employed to understand its conformational preferences, such as the stable chair conformation and the dynamics of ring inversion. researchgate.net This fundamental understanding is critical for designing oxane-containing molecules with specific three-dimensional shapes.

In synthetic chemistry, research is focused on developing new methods for the stereoselective functionalization of the oxane ring. This includes the introduction of various substituents to create complex and diverse molecular libraries for biological screening. The synthesis of fluorinated oxane derivatives is an active subset of this field. For instance, recent research has demonstrated the radical addition of HF to unsaturated precursors to generate fluorinated oxanes. acs.org Similarly, fluorinated oxetanes, the four-membered ring counterparts, are being developed for applications in materials science, such as creating hydrophobic coatings. researchgate.net The continued development of synthetic routes to functionalized oxanes ensures their role as essential building blocks in the creation of new therapeutics and materials.

Data Tables

Table 1: Properties of a Representative this compound Analog (Data for (3S,4S)-3-fluorooxan-4-amine hydrochloride)

| Property | Value | Source |

| CAS Number | 1895912-87-4 | cymitquimica.com, ariboreagent.com |

| Molecular Formula | C₅H₁₁ClFNO | cymitquimica.com, ariboreagent.com |

| Molecular Weight | 155.6 g/mol | cymitquimica.com |

| Stereochemistry | (3S,4S) | cymitquimica.com, ariboreagent.com |

| Description | A chemical compound featuring a six-membered heterocyclic pyran ring with a fluorine at the 3-position and an amine at the 4-position. The hydrochloride salt form enhances water solubility. | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorooxan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-5-4(7)2-1-3-8-5/h4-5H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSPNPOGCGCSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluorooxan 3 Amine and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis. journalspress.comslideshare.net It involves breaking down the target molecule into simpler, commercially available starting materials. journalspress.come3s-conferences.org For 2-fluorooxan-3-amine, key disconnections often focus on the carbon-fluorine and carbon-nitrogen bonds, as well as the formation of the oxane ring.

A common retrosynthetic approach involves disconnecting the C-N bond, suggesting an amine addition to a fluorinated oxane precursor. Another strategy is to disconnect the C-F bond, which points to the fluorination of an amino-oxane intermediate. The formation of the oxane ring itself can be envisioned through various cyclization reactions. journalspress.com The choice of disconnection is often guided by the availability of starting materials and the desire for a stereocontrolled synthesis. slideshare.net

Development of Asymmetric Synthetic Routes

Asymmetric synthesis, or enantioselective synthesis, is crucial for producing a specific stereoisomer of a chiral molecule. wikipedia.org This is particularly important in drug development, as different enantiomers can have vastly different biological effects. uclm.es

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a reaction. scielo.org.mxresearchgate.net Once the desired stereochemistry is established, the auxiliary is removed. scielo.org.mx

In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective introduction of either the fluorine or the amine group. researchgate.net For instance, an achiral oxane derivative could be coupled with a chiral auxiliary, followed by a diastereoselective fluorination or amination reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. The use of sulfur-based chiral auxiliaries, such as oxazolidinethiones and thiazolidinethiones, has proven effective in various asymmetric transformations. scielo.org.mx

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of a chiral product. uclm.es This approach is highly efficient and is a cornerstone of modern organic synthesis. snnu.edu.cn

Organocatalysis: Chiral organic molecules can act as catalysts to promote enantioselective reactions. For the synthesis of this compound, a chiral amine or a Brønsted acid catalyst could be employed to facilitate a stereoselective amination or fluorination step. sigmaaldrich.com

Metal Catalysis: Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations. snnu.edu.cn For example, iridium-catalyzed asymmetric reductive amination has been shown to be an efficient method for synthesizing chiral amines. nih.gov Similarly, palladium-catalyzed reactions are also widely used in the synthesis of allylic amines. incatt.nl Such methods could be adapted for the synthesis of this compound, where a chiral metal complex would control the stereochemical outcome of the C-N or C-F bond formation.

Biocatalysis utilizes enzymes to perform chemical transformations. diva-portal.org Enzymes are highly specific catalysts that can operate under mild conditions and often exhibit excellent enantioselectivity. diva-portal.orgfrontiersin.org

For the synthesis of this compound, transaminases are particularly relevant enzymes. nih.gov These enzymes can catalyze the asymmetric amination of a ketone precursor, leading to the formation of a chiral amine. diva-portal.org By selecting the appropriate transaminase, it is possible to produce either enantiomer of the desired product with high stereopurity. nih.gov Other biocatalytic methods, such as the use of engineered E. coli to produce fluorinated compounds, are also being explored. nih.govnih.gov

Fluorination Strategies for Oxane Systems

The introduction of a fluorine atom into the oxane ring is a critical step in the synthesis of this compound. Various fluorination methods have been developed for heterocyclic systems.

Direct fluorination involves the direct introduction of a fluorine atom onto a substrate.

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for electrophilic fluorination. rsc.orgresearchgate.net These reagents deliver a "F+" equivalent to a nucleophilic carbon atom. In the synthesis of this compound, an enol ether or enolate derived from an oxane precursor could be treated with an electrophilic fluorinating agent to introduce the fluorine atom at the C2 position.

Nucleophilic Fluorination: This approach involves the use of a fluoride (B91410) source, such as potassium fluoride or cesium fluoride, to displace a leaving group. pharmtech.com For instance, an oxane precursor with a suitable leaving group (e.g., a triflate) at the C2 position could be treated with a fluoride salt to install the fluorine atom. Ring-opening of epoxides with a fluoride source is another effective nucleophilic fluorination strategy.

Electrochemical Fluorination: This method uses an electric current to generate a reactive fluorine species. acs.org It offers a "green" alternative to traditional fluorinating reagents. acs.org

Stereoselective Introduction of Fluorine

The introduction of a fluorine atom with specific stereochemistry onto the oxane ring is a critical step in the synthesis of this compound. This is typically achieved by fluorinating a precursor molecule, often a corresponding hydroxyl-substituted oxane. The choice of fluorinating agent and reaction conditions dictates the stereochemical outcome.

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. wikipedia.orggoogle.com These reagents deliver an electrophilic fluorine ("F+") to a nucleophilic carbon, such as that in an enol ether or a metal enolate derived from a ketone precursor. wikipedia.org For instance, the fluorination of an enol ether of an oxane-3-one derivative can proceed stereoselectively, influenced by the existing stereocenters on the ring or by chiral catalysts. wikipedia.org

Alternatively, nucleophilic fluorination can be employed, often starting from an alcohol precursor. Reagents like diethylaminosulfur trifluoride (DAST) are used to replace a hydroxyl group with fluorine. vulcanchem.com This reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the carbon center.

To achieve high diastereoselectivity or enantioselectivity, chiral auxiliaries may be attached to the substrate. wikipedia.org For example, chiral oxazolidinones can be used to direct the fluorination of carbonyl compounds, ensuring a specific stereochemical configuration in the final product. wikipedia.org The stereoselectivity of the fluorination of cyclic systems like oxanes is often directed by the steric and electronic properties of the existing ring structure and substituents. nih.gov

Table 1: Common Reagents for Stereoselective Fluorination

| Reagent Type | Example Reagent | Precursor Functional Group | Typical Mechanism |

|---|---|---|---|

| Electrophilic | Selectfluor | Enol Ether / Enolate | Electrophilic Addition |

| Electrophilic | N-Fluorobenzenesulfonimide (NFSI) | Enol Ether / Enolate | Electrophilic Addition |

| Nucleophilic | Diethylaminosulfur trifluoride (DAST) | Alcohol | S(_N)2 |

Formation of the Oxane Ring Structure

The construction of the six-membered tetrahydropyran (B127337) (oxane) ring is a foundational aspect of the synthesis. Key strategies include intramolecular cyclization reactions and ring-closing metathesis.

Cyclization Reactions and Ring-Closing Metathesis

Intramolecular cyclization is a common and effective method for forming the oxane ring. acs.org One of the most fundamental approaches is the Williamson ether synthesis, which involves the intramolecular reaction of a halo-alcohol or a diol derivative. acs.org For example, an acyclic precursor with a hydroxyl group and a leaving group (like a tosylate or mesylate) separated by five carbon atoms can be induced to cyclize under basic conditions (e.g., using sodium hydride) to form the oxane ring. acs.org The stereochemistry of the substituents on the acyclic chain directs the stereochemical outcome of the cyclized product.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, which can then be reduced to form saturated systems like oxanes. wikipedia.org This reaction typically involves an acyclic diene precursor, where two terminal alkene groups are joined through the action of a ruthenium-based catalyst, such as Grubbs' catalyst or Hoveyda-Grubbs catalysts. beilstein-journals.orgmedwinpublishers.com The reaction forms a cycloalkene and releases ethylene (B1197577) gas as a byproduct. wikipedia.org For the synthesis of an oxane precursor, the diene would contain an ether linkage appropriately positioned within the carbon chain. beilstein-journals.org Subsequent hydrogenation of the resulting double bond in the cyclic ether yields the saturated oxane ring.

Functionalization of Precursors for Ring Formation

The success of any cyclization strategy hinges on the efficient synthesis of the required acyclic precursor. For an intramolecular Williamson etherification to yield a this compound derivative, a precursor would need to be assembled containing all the necessary functionalities—a hydroxyl or leaving group at one end, the fluorine and protected amine groups at the correct positions, and another leaving group or hydroxyl at the other end, all arranged on a linear carbon chain.

For a Ring-Closing Metathesis (RCM) approach, the precursor would be a diene-containing ether. The synthesis of such a precursor might involve the coupling of smaller fragments. For example, an allylic alcohol could be etherified with a second fragment that also contains a terminal alkene, along with the precursors for the fluorine and amine functionalities. The relative positions of these functional groups are meticulously planned to ensure the formation of the desired substituted oxane ring upon RCM and subsequent modifications.

Synthesis of Deuterated and Isotopically Labeled Analogues

The synthesis of deuterated and other isotopically labeled analogues of this compound is crucial for use as internal standards in quantitative mass spectrometry and for mechanistic studies. medchemexpress.comthieme-connect.de These labeled compounds are generally prepared by incorporating isotopes at specific molecular positions using labeled reagents or starting materials. nih.gov

Deuterium (B1214612) can be introduced by using deuterated reducing agents. For example, a precursor containing an ynamide can be treated with a mixture of deuterated triflic acid (TfOD) and deuterated triethylsilane (Et(_3)SiD) to produce amines that are selectively deuterated at the α and/or β positions. nih.govrsc.org Another approach involves the reduction of an amide precursor using a strong reducing agent in the presence of a deuterium source. epj-conferences.org

For labeling with heavy isotopes of carbon (C) or nitrogen (N), the synthesis must start with commercially available labeled building blocks. sigmaaldrich.com For instance, a synthesis could begin with N-labeled ammonia (B1221849) or a C-labeled cyanide to introduce the isotopic atom at the desired position early in the synthetic sequence. youtube.com These labeled precursors are then carried through the established synthetic route to yield the final isotopically labeled this compound.

Table 2: Methods for Isotopic Labeling

| Isotope | Labeling Method | Example Reagent/Precursor |

|---|---|---|

| Deuterium ((^{2})H or D) | Reductive amination/cyclization | Deuterated triethylsilane (Et(_3)SiD) |

| Deuterium ((^{2})H or D) | Reduction of amide | Deuterium gas (D(_2)) with catalyst |

| Carbon-13 ((^{13})C) | Use of labeled starting material | Potassium cyanide-(^{13})C |

| Nitrogen-15 ((^{15})N) | Use of labeled starting material | Ammonia-(^{15})N |

Advanced Structural and Stereochemical Characterization of 2 Fluorooxan 3 Amine

Conformational Analysis of the Oxane Ring System

The six-membered oxane ring of 2-fluorooxan-3-amine predominantly adopts a chair conformation to minimize torsional strain. However, the presence of substituents at the C2 and C3 positions leads to a dynamic equilibrium between two chair conformers. The relative populations of these conformers are governed by a balance between the anomeric effect associated with the C2-fluorine substituent and the steric demands of both the fluorine and the C3-amine groups. The fluorine atom at the anomeric position (C2) can exhibit a preference for the axial orientation due to the anomeric effect, a stereoelectronic interaction involving the overlap of the lone pairs of the ring oxygen with the antibonding orbital of the C-F bond. Conversely, the amino group at C3 will generally favor an equatorial position to minimize steric interactions. The interplay of these effects determines the dominant conformation in solution.

To probe the conformational equilibrium of this compound, low-temperature NMR spectroscopy is an indispensable tool. At ambient temperatures, the rapid interconversion between the two chair conformers results in averaged NMR signals. By lowering the temperature, this conformational exchange can be slowed on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Detailed analysis of the proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants for each conformer provides critical information about the dihedral angles and, consequently, the orientation of the substituents. For instance, a large ³JH1,H2 coupling constant (typically 8-10 Hz) would indicate a trans-diaxial relationship between the protons at C1 and C2, characteristic of an equatorial fluorine. Conversely, a smaller coupling constant (1-3 Hz) would suggest a gauche relationship, indicative of an axial fluorine.

Hypothetical Low-Temperature ¹H NMR Data for Conformational Analysis of a 2,3-Disubstituted Oxane

| Parameter | Conformer A (Axial F, Equatorial NH₂) | Conformer B (Equatorial F, Axial NH₂) |

| Population (%) at 183 K | ~70 | ~30 |

| ³JH1ax,H2eq (Hz) | 2.5 | - |

| ³JH1eq,H2eq (Hz) | 1.8 | - |

| ³JH2ax,H3eq (Hz) | - | 4.5 |

| ³JH3ax,H4ax (Hz) | 11.0 | - |

| ³JH2ax,F (Hz) | - | 15.0 |

| ³JH2eq,F (Hz) | 45.0 | - |

Note: This data is hypothetical and based on typical values for fluorinated pyranose derivatives to illustrate the analytical approach.

In conjunction with experimental NMR data, computational modeling provides a powerful means to investigate the conformational landscape of this compound. Quantum chemical simulations, particularly using Density Functional Theory (DFT), can be employed to calculate the geometries and relative energies of the possible conformers. nih.gov

By modeling the different chair and boat conformations of the various stereoisomers, the global minimum energy structure and the relative energies of other stable conformers can be predicted. These calculations can also account for solvent effects, providing a more accurate picture of the conformational equilibrium in solution. The calculated energies can be used to estimate the Boltzmann distribution of conformers, which can then be compared with the experimentally determined populations from low-temperature NMR.

Hypothetical Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (F-C2-C3-N) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Chair 1 (F axial, NH₂ equatorial) | ~60° | 0.00 | 0.00 |

| Chair 2 (F equatorial, NH₂ axial) | ~180° | 1.5 | 1.2 |

| Skew-Boat 1 | - | 4.8 | 5.0 |

| Skew-Boat 2 | - | 5.2 | 5.5 |

Note: This data is hypothetical and serves to illustrate the output of computational modeling studies based on general principles of conformational analysis.

Determination of Absolute and Relative Configuration

Beyond conformational analysis, the unambiguous determination of the relative and absolute configuration at the C2 and C3 stereocenters is crucial. A combination of solid-state and solution-phase techniques, often supported by computational methods, is required for a definitive assignment.

Single-crystal X-ray crystallography stands as the gold standard for the determination of molecular structure in the solid state. By diffracting X-rays through a crystalline sample of a suitable derivative of this compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms. This technique provides unequivocal proof of the relative stereochemistry of the fluorine and amine substituents.

Furthermore, if a chiral derivative is used or if the compound crystallizes in a chiral space group, the absolute configuration can be determined using anomalous dispersion techniques. The resulting crystallographic data provides a wealth of information, including bond lengths, bond angles, and torsional angles, which can be used to validate computational models.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 15.78 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1658.9 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: This data is hypothetical and represents a plausible outcome for a successful X-ray crystallographic analysis of a chiral derivative.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption (CD) or refraction (ORD) of left and right circularly polarized light. researchgate.net

While this compound itself lacks a strong chromophore for CD analysis in the near-UV region, derivatization of the amino group with a chromophoric moiety can induce measurable Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters.

Modern approaches combine experimental CD or ORD spectra with quantum chemical calculations. The theoretical spectra for both enantiomers are calculated using time-dependent density functional theory (TD-DFT). Comparison of the calculated spectra with the experimental spectrum allows for a confident assignment of the absolute configuration. researchgate.net

Hypothetical Comparison of Experimental and Calculated Chiroptical Data

| Technique | Experimental Value | Calculated for (2R,3R) | Calculated for (2S,3S) |

| Specific Rotation [α]D | +45.2 | +48.9 | -49.1 |

| CD (λmax, nm) | 254 | 252 | 252 |

| CD (Δε) | +3.1 | +3.5 | -3.4 |

Note: This data is hypothetical, illustrating the correlation between experimental and computed chiroptical properties for the assignment of absolute configuration.

Advanced 2D NMR techniques are pivotal for determining the relative stereochemistry of this compound in solution. While COSY and HSQC/HMBC experiments establish the covalent framework, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity. libretexts.org

For this compound, the key NOE correlations are those between the protons on the oxane ring and the substituents. For example, in a cis-isomer, a NOE would be expected between the proton at C2 and the proton at C3. In a trans-isomer, a NOE might be observed between the axial proton at C2 and the axial proton at C4. By carefully analyzing the pattern of NOE cross-peaks, the relative orientation of the fluorine and amine groups can be deduced.

Hypothetical Key NOESY Correlations for Stereochemical Assignment of a 2,3-Disubstituted Oxane

| Proton 1 | Proton 2 | Observed NOE for cis-Isomer | Observed NOE for trans-Isomer |

| H2 | H3 | Strong | Weak/Absent |

| H2 | H4ax | Weak/Absent | Strong (if H2 is axial) |

| H3 | H5ax | Weak/Absent | Strong (if H3 is axial) |

| H1ax | H3ax | Strong (trans-diaxial) | Strong (trans-diaxial) |

Note: This table is hypothetical and illustrates the expected NOE patterns for different relative stereochemistries.

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. youtube.comnih.gov By analyzing the vibrational modes of the constituent atoms, a unique spectral fingerprint of the molecule can be obtained. youtube.com For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the oxane ring, the C-F bond, and the amine group.

The analysis of analogous compounds provides a robust framework for predicting these spectral features. The vibrational modes of the parent oxane (tetrahydropyran) ring are well-established. These include stretching and bending vibrations of the C-O-C, C-C, and C-H bonds within the heterocyclic system. The introduction of fluorine and amine substituents is expected to induce significant shifts in these vibrational frequencies and introduce new, characteristic absorption bands.

Predicted Characteristic Vibrational Frequencies:

N-H Vibrations: The amine group will give rise to characteristic N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching modes of the -NH₂ group are anticipated. N-H bending (scissoring) vibrations are expected in the 1590-1650 cm⁻¹ range, while wagging and twisting modes appear at lower frequencies.

C-F Vibrations: The strong, polar C-F bond will produce a prominent stretching vibration. Based on studies of fluorinated piperidines and other fluorinated cyclic compounds, this band is predicted to appear in the 1000-1100 cm⁻¹ region of the IR spectrum. nih.gov The exact position will be sensitive to the local electronic environment and the conformation of the molecule.

C-O Vibrations: The C-O-C stretching vibrations of the oxane ring are expected to be present in the 1050-1150 cm⁻¹ range. The presence of the electronegative fluorine atom on the adjacent carbon (C2) may influence the position and intensity of these bands.

Oxane Ring Vibrations: The characteristic ring stretching and deformation modes of the tetrahydropyran (B127337) skeleton will be observable, though their frequencies may be perturbed by the substituents.

The complementary nature of IR and Raman spectroscopy is crucial for a complete vibrational analysis. While IR spectroscopy is more sensitive to vibrations involving a change in the dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of the molecule. youtube.com Therefore, certain vibrational modes may be more prominent in one technique than the other.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (asymmetric) | 3350 - 3500 | Medium | Weak |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium | Weak |

| C-H Stretch | 2850 - 3000 | Strong | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium | Weak |

| C-O-C Stretch | 1050 - 1150 | Strong | Medium |

| C-F Stretch | 1000 - 1100 | Strong | Medium |

| Oxane Ring Deformations | Below 1000 | Medium-Weak | Medium-Strong |

Gas-Phase Spectroscopic Investigations (e.g., Microwave Spectroscopy)

Gas-phase techniques, particularly microwave spectroscopy, provide unparalleled precision in determining the rotational constants of a molecule, which are directly related to its moments of inertia. mit.edu From these constants, a highly accurate molecular structure, including bond lengths and angles, can be derived. mit.edu For this compound, microwave spectroscopy would be instrumental in distinguishing between different possible conformers and determining their relative energies in the gas phase.

The parent tetrahydropyran molecule is known to adopt a chair conformation. cdnsciencepub.comcdnsciencepub.com The introduction of substituents at the C2 and C3 positions of the oxane ring in this compound will lead to several possible stereoisomers and conformers, each with a unique set of rotational constants. The primary conformers would involve axial and equatorial orientations of the fluorine and amine groups.

Conformational Analysis and Predicted Rotational Constants:

The rotational constants (A, B, and C) are inversely proportional to the moments of inertia about the principal axes of the molecule. The distribution of mass within the molecule, and therefore its geometry, dictates these values. The presence of the relatively heavy fluorine atom will significantly influence the moments of inertia.

Computational chemistry methods can be employed to predict the geometries and rotational constants of the different possible conformers of this compound. These theoretical predictions can then guide experimental microwave spectroscopic studies and aid in the assignment of the observed rotational transitions to specific conformers.

| Conformer | Estimated A (MHz) | Estimated B (MHz) | Estimated C (MHz) |

|---|---|---|---|

| 2-axial-Fluoro, 3-axial-amino | ~3500 | ~2800 | ~2200 |

| 2-equatorial-Fluoro, 3-equatorial-amino | ~3800 | ~2500 | ~2000 |

| 2-axial-Fluoro, 3-equatorial-amino | ~3600 | ~2700 | ~2100 |

| 2-equatorial-Fluoro, 3-axial-amino | ~3700 | ~2600 | ~2150 |

Note: These are estimated values based on qualitative analysis and comparison with related molecules. Actual values would require detailed quantum chemical calculations.

Reactivity and Reaction Mechanisms of 2 Fluorooxan 3 Amine

Nucleophilic Substitution Reactions at the C-F Center

The C2 carbon, bonded to both an oxygen and a highly electronegative fluorine atom, is an electrophilic center susceptible to nucleophilic attack. While the carbon-fluorine bond is strong, making fluoride (B91410) a relatively poor leaving group, reactions can be facilitated, particularly through the influence of the adjacent amino group.

Nucleophilic substitution at the C2 position can proceed via intermolecular attack by an external nucleophile or be assisted by an intramolecular attack from the neighboring amine.

Intermolecular Attack: In a direct intermolecular substitution, a nucleophile attacks the C2 carbon, displacing the fluoride ion. This can theoretically follow two main pathways: a single-step bimolecular mechanism (SN2) or a two-step unimolecular mechanism (SN1) involving a carbocation intermediate. Given that C2 is a secondary carbon, either pathway could be plausible depending on the reaction conditions, such as the nature of the nucleophile and the solvent polarity. nih.govnumberanalytics.com

Intramolecular Attack (Neighboring Group Participation): The most probable pathway for nucleophilic substitution in 2-Fluorooxan-3-amine involves neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in The lone pair of electrons on the nitrogen of the C3-amine can act as an internal nucleophile, attacking the adjacent C2 carbon. This intramolecular SN2-type displacement of the fluoride leaving group results in the formation of a highly strained, bicyclic aziridinium (B1262131) ion intermediate.

This NGP mechanism significantly accelerates the rate of reaction compared to a similar compound lacking the participating amino group. wikipedia.org The resulting aziridinium ion is a reactive intermediate that is readily opened by an external nucleophile. The attack of the external nucleophile occurs at one of the two carbons of the former aziridinium ring, leading to the final substitution product.

A summary of hypothetical nucleophilic substitution reactions is presented below.

| Nucleophile (Nu⁻) | Proposed Mechanism | Product Structure (at C2) |

| Hydroxide (OH⁻) | NGP | -OH |

| Cyanide (CN⁻) | NGP | -CN |

| Azide (N₃⁻) | NGP | -N₃ |

| Thiolate (RS⁻) | NGP | -SR |

| Alkoxide (RO⁻) | NGP | -OR |

The stereochemistry of the substitution product is a direct consequence of the reaction mechanism.

Direct SN2 Mechanism: A direct backside attack by an external nucleophile would lead to inversion of configuration at the C2 stereocenter. libretexts.org

SN1 Mechanism: If the reaction were to proceed through a planar carbocation intermediate without NGP, it would result in a mixture of retention and inversion products, leading to racemization . libretexts.org

Transformations of the Amine Functionality

The primary amine at the C3 position is a versatile functional group that readily undergoes a variety of common transformations, including acylation, alkylation, and arylation, to produce a range of derivatives. These reactions are fundamental in organic synthesis and medicinal chemistry for modifying the properties of a lead molecule. nih.gov

Acylation: The amine can be easily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Alkylation with alkyl halides can introduce one or two alkyl groups onto the nitrogen atom, yielding secondary and tertiary amines, respectively.

Arylation: The introduction of an aryl group to form a diaryl amine can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The nucleophilic character of the primary amine allows for the straightforward synthesis of several stable derivatives. The general mechanism for these transformations involves the nucleophilic attack of the amine nitrogen on an electrophilic carbonyl carbon. libretexts.org

Amides: Formed via acylation as described above.

Ureas: Reaction with an isocyanate (R-N=C=O) yields a substituted urea. The amine attacks the central carbonyl carbon of the isocyanate.

Carbamates: These derivatives can be formed by reacting the amine with a chloroformate (Cl-CO-OR) or through the use of protecting group reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which forms a tert-butoxycarbonyl (Boc) protected amine.

The table below summarizes the formation of various amine derivatives from this compound.

| Reagent | Derivative Type | Product Structure (at C3) |

| Acetyl Chloride (CH₃COCl) | Amide | -NH-CO-CH₃ |

| Benzoyl Chloride (C₆H₅COCl) | Amide | -NH-CO-C₆H₅ |

| Methyl Iodide (CH₃I) | Secondary Amine | -NH-CH₃ |

| Phenyl Isocyanate (C₆H₅NCO) | Urea | -NH-CO-NH-C₆H₅ |

| Di-tert-butyl dicarbonate | Carbamate (Boc) | -NH-CO-O-t-Bu |

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated cyclic ether. Generally, the tetrahydropyran (B127337) ring is chemically robust and stable under a wide range of reaction conditions, including neutral, basic, and weakly acidic environments. nih.govacs.org This stability is a key reason for its prevalence in many natural products and pharmaceutical compounds.

The primary reactivity of the oxane ring involves the ring oxygen atom. Under strongly acidic conditions, the ether oxygen can be protonated, activating the ring towards nucleophilic attack and cleavage. Treatment with strong acids like HBr or HI at elevated temperatures can lead to ring-opening reactions. The reaction would likely proceed via protonation of the ring oxygen, followed by an SN2 attack of a halide ion at one of the adjacent carbons (C2 or C6), resulting in a halogenated, chain-opened alcohol. The presence of the fluorine at C2 would likely influence the regioselectivity of this cleavage.

Ring-Opening Reactions and Subsequent Transformations

The tetrahydropyran (oxan) ring is generally stable under many conditions. However, under strong acidic catalysis, ring-opening can be initiated. Protonation of the ring oxygen would make the ring susceptible to nucleophilic attack. For instance, computational studies on related 2,4-dialkoxy-3,4-dihydro-2H-pyrans have shown that acid catalysis can lead to ring-opening products. mdpi.com In the case of this compound, a similar acid-catalyzed process could lead to the formation of an acyclic intermediate, which could then undergo further transformations.

The reaction of aziridines, three-membered nitrogen-containing rings, with nucleophilic fluoride is a classic method for preparing trans-β-fluoroamines. nih.govucla.educapes.gov.brcas.cn While the oxan ring is significantly more stable than an aziridine (B145994) ring, extreme conditions or specialized reagents that activate the C-O bond could potentially lead to cleavage.

Table 1: Hypothetical Ring-Opening Reactions of this compound

| Reagent/Condition | Proposed Intermediate/Product | Rationale |

|---|---|---|

| Strong Protic Acid (e.g., HBr, HI) | Acyclic halo-amino-alcohol | Protonation of the ring oxygen followed by nucleophilic attack by the halide. |

| Lewis Acid (e.g., BBr₃) | Acyclic bromo-amino-alcohol | Complexation with the ring oxygen, facilitating C-O bond cleavage. |

Oxidative and Reductive Processes

The functional groups of this compound present distinct sites for oxidation and reduction.

Oxidative Processes: The secondary amine at the C-3 position is the most likely site for oxidation. Mild oxidizing agents can convert the amine to an imine, while stronger conditions could lead to C-N bond cleavage. The oxidation of the hydroxyl group in the analogous compound (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran to a ketone or aldehyde is a known transformation, highlighting the potential reactivity of functional groups on the pyran ring.

Reductive Processes: The C-F bond is generally strong, but it can be cleaved under specific reductive conditions, such as with dissolving metal reductants or certain transition-metal hydrides. This process, known as hydrodefluorination, would yield 3-aminooxan. Another key reductive transformation is reductive amination, a powerful method for forming C-N bonds. nih.govlibretexts.org While this is more relevant to the synthesis of this compound (e.g., by reductive amination of 2-fluorooxan-3-one), it also illustrates a fundamental reductive process involving an amine or its precursor. nih.gov

Table 2: Potential Oxidative and Reductive Transformations

| Transformation | Reagent Class | Potential Product | Notes |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., DMP, Swern) | 2-Fluorooxan-3-imine | The secondary amine is oxidized. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Ring-cleavage products | Over-oxidation can lead to degradation. |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Aminooxan | Potential for hydrodefluorination. |

| Reduction | Dissolving Metal (e.g., Na/NH₃) | 3-Aminooxan | Standard conditions for C-F bond cleavage. |

Regioselectivity and Stereoselectivity in Chemical Transformations

The spatial arrangement of substituents in this compound is crucial for directing the outcome of its reactions. The molecule exists in a chair conformation, with substituents in either axial or equatorial positions. youtube.com The relative stability of conformers and the steric hindrance posed by the substituents will dictate the regioselectivity and stereoselectivity of reactions.

N-Acylation and N-Alkylation: The amine group is a primary site for reactions like acylation and alkylation. orientjchem.orgunica.itucalgary.caorganic-chemistry.orgresearchgate.netmsu.edu These reactions proceed via nucleophilic attack of the amine's lone pair on an electrophile. The stereochemistry of the ring will influence the approach of the electrophile. For a given diastereomer of this compound, one face of the amine will be more sterically accessible than the other, leading to potential diastereoselectivity in the product if a new stereocenter is formed. For example, in the N-alkylation of primary amines, selective mono-alkylation can be achieved over di-alkylation using specific reagents and conditions. organic-chemistry.org

The electron-withdrawing nature of the adjacent fluorine atom is expected to decrease the nucleophilicity and basicity of the amine group compared to a non-fluorinated analogue. cas.cnnih.gov This electronic effect can influence reaction rates.

Table 3: Predicted Selectivity in N-Functionalization

| Reaction | Electrophile | Controlling Factors | Predicted Outcome |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Steric hindrance from ring substituents | Attack from the less hindered face. |

| N-Alkylation | Methyl Iodide | Steric hindrance, amine nucleophilicity | Slower reaction than non-fluorinated analog; potential for over-alkylation. ucalgary.ca |

The stereochemical outcome of reactions can be highly specific. For example, the ring opening of aziridines with fluoride sources can give trans-β-fluoroamines, while other routes like fluorination of silyl (B83357) enol ethers followed by reductive amination can yield cis-products. nih.gov By analogy, transformations involving the this compound scaffold would be expected to proceed with a high degree of stereocontrol, dictated by the mechanism (e.g., Sₙ2-type inversion or retention of configuration).

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Detailed mechanistic understanding of reactions involving this compound would rely heavily on kinetic and thermodynamic studies, which are currently not available in the literature for this specific compound. Such studies are essential for elucidating reaction pathways, identifying rate-determining steps, and understanding the origins of selectivity.

Kinetic Studies: Kinetic experiments would involve monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and temperature. This data would allow for the determination of the reaction order and the activation energy, providing insight into the composition of the transition state. For example, investigating the N-acylation of this compound would reveal how the fluorine substituent affects the rate compared to 3-aminooxan.

Thermodynamic Studies: Thermodynamic studies would measure the relative energies of reactants, intermediates, and products. This information helps to determine the feasibility of a reaction and the position of equilibrium.

Computational Investigations: In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mechanistic investigation. escholarship.orgpitt.edumdpi.com DFT calculations can be used to:

Model the ground-state geometries and conformational preferences of this compound.

Map the potential energy surface of a reaction, locating transition states and intermediates. escholarship.org

Calculate activation barriers and reaction energies to predict kinetic and thermodynamic favorability.

Analyze electronic effects, such as the impact of the fluorine atom on the amine's reactivity. researchgate.net

A computational study on the acid-catalyzed reactions of related fluorinated dihydropyrans successfully elucidated two different reaction pathways leading to distinct products under different conditions, showcasing the predictive power of this approach. mdpi.com Similar studies on this compound would be invaluable for predicting its reactivity and guiding future experimental work.

Theoretical and Computational Chemistry Studies on 2 Fluorooxan 3 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. nrel.gov These methods can determine the distribution of electrons, which dictates the molecule's stability, reactivity, and spectroscopic properties.

Atomic Charges and Orbital Interactions

No published studies were found that detail the calculated atomic charges (e.g., Mulliken, NBO) or the specific donor-acceptor orbital interactions within 2-Fluorooxan-3-amine. Such data would be crucial for understanding the influence of the electronegative fluorine atom and the amine group on the electron distribution within the oxane ring. For other amine-containing molecules, quantum chemical calculations have been instrumental in analyzing electronic structure and interactions. mdpi.comdiva-portal.org

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map highlights the electron-rich and electron-poor regions of a molecule, which is essential for predicting intermolecular interactions. There are currently no available ESP surface analyses specifically for this compound. This type of analysis would identify the likely sites for electrophilic and nucleophilic attack.

Density Functional Theory (DFT) for Reactivity and Spectroscopic Property Prediction

DFT is a widely used computational method that balances accuracy and computational cost, making it a workhorse for predicting the properties of medium-sized organic molecules. researchgate.netnih.gov

Transition State Analysis and Reaction Pathways

The investigation of reaction mechanisms through the calculation of transition state geometries and their associated energy barriers is a key application of DFT. rsc.org A search for such studies on this compound yielded no results. This information would be invaluable for predicting its chemical behavior and stability.

Prediction of NMR Chemical Shifts and Coupling Constants

While DFT-based methods for predicting NMR spectra are well-established and have been benchmarked for accuracy across various organic molecules, mdpi.comchemrxiv.orgrsc.org no specific predictions for the ¹H or ¹³C NMR chemical shifts and coupling constants of this compound have been published. Such theoretical data is often used to aid in the structural elucidation and confirmation of newly synthesized compounds. nih.gov

Molecular Dynamics Simulations of Conformational Dynamics

Molecular dynamics (MD) simulations provide a time-resolved "movie" of molecular motion, allowing researchers to explore the conformational landscape of flexible molecules like substituted oxane rings. dovepress.comnih.gov These simulations can reveal the preferred chair or boat conformations and the dynamics of their interconversion. No MD simulation studies focusing on the conformational dynamics of this compound could be located in the existing scientific literature.

Rational Design of Derivatives based on Computational Models

The rational design of novel derivatives of a lead compound, such as this compound, is a cornerstone of modern medicinal chemistry, heavily relying on computational models to predict and optimize molecular properties. This process typically involves an iterative cycle of design, synthesis, and testing, where computational tools provide crucial insights to guide the design phase.

In a hypothetical research program, the first step would be to identify a biological target for this compound. Assuming a target is identified and its three-dimensional structure is known (either through X-ray crystallography, NMR spectroscopy, or homology modeling), structure-based drug design (SBDD) techniques would be employed.

Molecular Docking and Scoring:

Molecular docking simulations would be performed to predict the binding mode and affinity of this compound within the active site of its target protein. These simulations would explore various possible conformations and orientations of the ligand, and scoring functions would be used to estimate the binding free energy for each pose. This would help in understanding the key interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that contribute to binding.

Pharmacophore Modeling:

Based on the binding mode of this compound, a pharmacophore model could be generated. This model would represent the essential spatial arrangement of chemical features required for biological activity. This pharmacophore would then serve as a template for designing new derivatives with enhanced binding affinity and selectivity.

In Silico Derivatization and Virtual Screening:

Using the pharmacophore model and the insights from docking studies, a virtual library of this compound derivatives would be created by systematically modifying its structure. For instance, different substituents could be added to the oxane ring or the amine group. This virtual library would then be screened computationally to prioritize candidates for synthesis and biological evaluation.

ADMET Prediction:

A critical aspect of rational design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models would be used to predict key parameters for the designed derivatives, such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicities. This helps in filtering out candidates that are likely to fail in later stages of drug development.

The following table illustrates the type of data that would be generated in such a study for a series of hypothetical derivatives.

| Derivative | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Key Predicted Interactions |

| This compound | -7.5 | 65 | Low | Hydrogen bond with Ser122, Hydrophobic contact with Phe234 |

| Derivative A | -8.2 | 70 | Low | Additional hydrogen bond with Asn125 |

| Derivative B | -7.8 | 60 | High | Increased hydrophobic contacts |

| Derivative C | -9.1 | 75 | Low | Salt bridge with Asp121 |

This data is purely illustrative and not based on actual experimental or computational results.

Cheminformatics Approaches for Structural Activity Relationship Hypotheses

Cheminformatics provides a powerful set of tools to analyze chemical data and derive Structure-Activity Relationships (SAR). SAR studies aim to identify the relationships between the chemical structure of a compound and its biological activity. For this compound and its analogs, cheminformatics approaches would be invaluable in formulating and refining SAR hypotheses.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Once a dataset of this compound derivatives with corresponding biological activity data is available, QSAR models could be developed. This involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure (e.g., physicochemical properties, topological indices, and 3D descriptors). Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forests, support vector machines), would then be used to build a mathematical model that correlates these descriptors with biological activity.

A typical QSAR model would take the form of an equation, such as:

Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

This model would not only predict the activity of new, untested compounds but also provide insights into which structural features are most important for activity.

Molecular Similarity and Clustering:

Cheminformatics tools can be used to assess the chemical diversity of a library of compounds and to group them based on their structural similarity. By analyzing the activity patterns within different clusters of this compound derivatives, researchers can identify key structural motifs that are consistently associated with high or low activity.

Matched Molecular Pair Analysis (MMPA):

MMPA is a powerful technique for identifying the effects of small, specific structural changes on biological activity. It involves systematically identifying pairs of compounds that differ only by a single, well-defined structural transformation (e.g., the substitution of a hydrogen atom with a fluorine atom). By analyzing the change in activity across many such pairs, robust SAR rules can be derived. For example, an analysis might reveal that adding a hydroxyl group at a specific position on the oxane ring consistently leads to a twofold increase in potency.

The table below provides a hypothetical example of data that could be used for a QSAR study.

| Compound | logP | Molecular Weight | Number of H-bond Donors | IC50 (µM) |

| This compound | 1.2 | 119.14 | 2 | 5.3 |

| Analog 1 | 1.5 | 133.17 | 2 | 2.1 |

| Analog 2 | 0.9 | 135.14 | 3 | 8.9 |

| Analog 3 | 2.1 | 195.23 | 1 | 0.8 |

This data is purely illustrative and not based on actual experimental or computational results.

Chemical Transformations and Synthesis of 2 Fluorooxan 3 Amine Derivatives

Synthesis of Substituted 2-Fluorooxan-3-amine Analogues

The generation of analogues of this compound can be broadly categorized into two main approaches: modification of the oxane ring itself and derivatization of the exocyclic primary amine. These strategies allow for the systematic exploration of the chemical space around the core scaffold.

While the positions bearing the fluorine and amine groups are key reactive sites, the functionalization of other positions on the oxane ring (C4, C5, and C6) is crucial for developing a comprehensive structure-activity relationship for its derivatives. Methodologies for C-H functionalization of saturated heterocycles are particularly relevant in this context. acs.orgmdpi.comethz.ch For instance, palladium-catalyzed C-H arylation could be envisioned at the C6 position, distal to the electron-withdrawing fluorine atom. acs.org

Another approach involves the synthesis of the this compound ring system from already functionalized precursors. Strategies for constructing highly substituted tetrahydropyran (B127337) rings, such as organocatalytic cascade reactions or Prins cyclizations, can be adapted to introduce substituents at desired positions. nih.govacs.orgntu.edu.sg For example, a Prins-type cyclization of a homoallylic alcohol with an appropriately substituted aldehyde could be a viable route to C4-functionalized analogues. ntu.edu.sg

Below is a hypothetical data table illustrating potential C-H functionalization reactions on the this compound scaffold, based on established methods for similar saturated heterocycles. acs.orgnih.govnih.gov

| Position | Reaction Type | Exemplary Reagent | Potential Product | Catalyst/Conditions |

|---|---|---|---|---|

| C6 | C-H Arylation | Bromobenzene | 6-Phenyl-2-fluorooxan-3-amine | Pd(OAc)₂, Ligand, Ag₂CO₃ |

| C4 | C-H Oxidation | RuCl₃/NaIO₄ | 2-Fluoro-3-aminooxan-4-one | Oxidizing agent |

| C5 | Radical Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-2-fluorooxan-3-amine | AIBN, light |

The primary amine at the C3 position is a versatile handle for a wide array of chemical modifications. Standard derivatization techniques can be readily applied to introduce diverse functional groups, thereby modulating the physicochemical properties of the parent molecule. nih.govnih.gov These reactions typically involve the nucleophilic attack of the amine on an electrophilic partner.

Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations are generally high-yielding and can be performed under mild conditions. thermofisher.comresearchgate.net The resulting derivatives often exhibit altered polarity, hydrogen bonding capacity, and conformational preferences.

| Derivative Type | Electrophilic Reagent | Product Name | Reaction Conditions |

|---|---|---|---|

| Amide | Acetyl Chloride | N-(2-Fluorooxan-3-yl)acetamide | Pyridine, CH₂Cl₂, 0 °C to rt |

| Sulfonamide | Benzenesulfonyl Chloride | N-(2-Fluorooxan-3-yl)benzenesulfonamide | Triethylamine, CH₂Cl₂, rt |

| Secondary Amine | Benzaldehyde, then NaBH(OAc)₃ | N-Benzyl-2-fluorooxan-3-amine | Reductive Amination |

| Urea | Phenyl Isocyanate | 1-(2-Fluorooxan-3-yl)-3-phenylurea | THF, rt |

Exploration of Fused and Spirocyclic Ring Systems Incorporating this compound

To explore more complex and conformationally rigid structures, the this compound motif can be incorporated into fused or spirocyclic ring systems. Such architectures are of significant interest in medicinal chemistry as they can present substituents in well-defined three-dimensional orientations.

Fused systems can be constructed by forming a new ring that shares two atoms with the oxane ring. For instance, an intramolecular Heck reaction could be employed to synthesize a fused pyran ring system. espublisher.comcore.ac.uk A potential synthetic route could involve derivatizing the amine with a group containing a vinyl halide, followed by a palladium-catalyzed intramolecular cyclization.

Spirocyclic systems feature a single atom common to two rings. The synthesis of spirocyclic oxetanes and other oxa-spirocycles has been reported, often involving iodocyclization or Paternò–Büchi reactions. rsc.orgrsc.orgnih.govmdpi.comnih.gov A plausible strategy for a spirocycle at C4 of the this compound scaffold could involve an intramolecular cyclization of a precursor with a suitable tether attached at the C4 position.

Preparation of Macrocyclic Structures Featuring the this compound Motif

Macrocycles are an important class of molecules with unique binding properties. acs.org The this compound unit can be incorporated into a macrocyclic framework, where the oxane ring provides a degree of pre-organization to the macrocyclic backbone. The primary amine is an ideal reactive handle for macrocyclization reactions. nih.govnih.govacs.org

A common strategy involves a bimolecular reaction between a derivative of this compound and a long-chain linker bearing two electrophilic sites. For example, the amine could be reacted with a diacyl chloride under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, leading to the formation of a macrolactam. acs.org Alternatively, thiol-to-amine cyclization reactions using bis-electrophiles offer an efficient method for creating macrocycles. nih.gov

Polymerization and Materials Science Applications of this compound Derivatives (e.g., as monomeric units)

The this compound scaffold also holds potential for applications in materials science as a monomeric unit for the synthesis of functional polymers. The amine group can be modified to introduce a polymerizable moiety, such as an acrylamide or a vinyl group. nih.govresearchgate.net For instance, reaction of the amine with acryloyl chloride would yield an acrylamide monomer. Subsequent radical polymerization of this monomer could produce a polymer with pendant 2-fluorooxan-3-yl groups. tu-dresden.deresearchgate.netrsc.org

Such polymers could exhibit interesting properties due to the presence of the fluorinated heterocyclic side chains, potentially influencing solubility, thermal stability, and surface properties. Cationic ring-opening polymerization of monomers derived from cyclic ethers is another established method that could be explored. acs.orgacs.orgresearchgate.net

| Monomer Synthesis | Polymerization Method | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Reaction of amine with acryloyl chloride | Radical Polymerization (e.g., RAFT) | Poly(acrylamide) with pendant 2-fluorooxan-3-yl groups | Modified hydrophilicity, thermal stability |

| Derivatization to a cyclic imino ether | Cationic Ring-Opening Polymerization (CROP) | Poly(N-acylethyleneimine) derivative | Well-defined architecture, potential for block copolymers |

Applications of 2 Fluorooxan 3 Amine in Academic Chemical Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

While the stereochemistry of 2-Fluorooxan-3-amine suggests its potential as a chiral building block, there is no specific research to cite for its utilization in the synthesis of complex molecules.

Precursor for Stereoselective Synthesis of Bioactive Scaffolds

Hypothetically, the amine and fluoro-substituted tetrahydropyran (B127337) core could serve as a scaffold for bioactive molecules. However, no studies have been published demonstrating this application.

Incorporation into Natural Product Analogues

The synthesis of natural product analogues using this compound has not been reported in the scientific literature.

Development of Novel Organocatalysts and Ligands for Metal Catalysis

There is no available research on the development of organocatalysts or ligands for metal catalysis derived from this compound.

Use as a Chemical Probe for Investigating Biological Mechanisms (e.g., enzyme active site mapping, receptor binding studies focusing on molecular interactions)

The application of this compound as a chemical probe for biological investigations has not been documented in published studies.

Integration into Supramolecular Assemblies and Host-Guest Chemistry

No literature is available describing the integration of this compound into supramolecular assemblies or its use in host-guest chemistry.

Role in Reaction Development and Methodological Advancements

The role of this compound in the development of new chemical reactions or methodologies is not described in any current scientific publications.

Advanced Analytical Methodologies for the Study of 2 Fluorooxan 3 Amine

Optimization of Chromatographic Separation Techniques (HPLC, GC) for Enantiomers

The presence of a chiral center in 2-Fluorooxan-3-amine necessitates the development of stereoselective separation methods to isolate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose. labmanager.comlibretexts.org

For HPLC, the most common approach is the use of Chiral Stationary Phases (CSPs). libretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds, including amines. yakhak.orgntnu.no The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. libretexts.org Optimization involves screening various CSPs and adjusting the mobile phase composition (e.g., the ratio of hexane (B92381) and an alcohol modifier like 2-propanol or ethanol) to achieve baseline resolution. yakhak.orgntnu.no Another HPLC strategy involves the use of Chiral Mobile Phase Additives (CMAs), where a chiral selector is added to the mobile phase to resolve enantiomers on a conventional achiral column. libretexts.org

Gas chromatography, while powerful, typically requires derivatization for the analysis of polar and active compounds like amines. labrulez.comresearchgate.net Derivatization serves to increase the volatility and thermal stability of the analyte while reducing peak tailing, which is a common issue with amines due to their basicity and tendency to adsorb to the column. labrulez.com Common derivatizing agents for amines include chloroformates or acylating agents, which convert the amine into a less polar derivative suitable for GC analysis. researchgate.netnih.gov The separation of the derivatized enantiomers is then performed on a chiral GC column.

A hypothetical set of optimized HPLC conditions for the enantioseparation of this compound is presented in the table below.

Table 1: Hypothetical Optimized HPLC Parameters for Enantiomeric Separation of this compound Derivatives

| Parameter | Condition |

|---|---|

| Column | Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Retention Time (k1) | 8.5 min (hypothetical for first eluting enantiomer) |

| Retention Time (k2) | 11.2 min (hypothetical for second eluting enantiomer) |

| Separation Factor (α) | 1.32 (calculated as k2/k1) |

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of new chemical entities and the identification of impurities. spectralworks.com Unlike nominal mass spectrometers, HRMS instruments provide mass measurements with high accuracy (typically to four or more decimal places), which allows for the determination of a compound's elemental formula. savemyexams.commsu.edu For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass of the molecular ion to the calculated theoretical mass. savemyexams.com

Furthermore, HRMS is crucial for impurity profiling. waters.comthermofisher.com During the synthesis of this compound, various process-related and product-related impurities may be formed. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect these impurities, even at trace levels, and provide their accurate masses. waters.comthermofisher.com This information, combined with fragmentation data (MS/MS), allows for the confident identification of impurity structures. nih.gov This capability is vital for ensuring the purity and quality of the target compound.

Below is a table of potential impurities that could arise during the synthesis of this compound, along with their hypothetical accurate masses.

Table 2: Hypothetical Impurity Profile of this compound by HRMS

| Compound | Molecular Formula | Theoretical Accurate Mass (m/z) [M+H]⁺ |

|---|---|---|

| This compound | C₅H₁₀FNO | 120.0819 |

| Impurity A (Oxidation product) | C₅H₈FNO | 118.0666 |

| Impurity B (De-fluorinated analog) | C₅H₁₁NO | 102.0913 |

| Impurity C (Dimer) | C₁₀H₁₈F₂N₂O₂ | 237.1412 |

Hyphenated techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. chromatographytoday.comresearchgate.netnih.gov For the analysis of this compound and its related substances, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly relevant. researchgate.net

GC-MS combines the separation power of GC with the identification capabilities of MS. nih.govijpsjournal.com After derivatization, a mixture containing this compound can be injected into the GC-MS system. The components are separated in the GC column and then introduced into the mass spectrometer, which provides mass spectra for each separated peak, aiding in their identification. nih.gov

LC-MS/MS is an even more powerful technique, offering high sensitivity and selectivity. nih.govresearchgate.net It is the method of choice for analyzing non-volatile and thermally labile compounds in complex matrices without the need for derivatization. labmanager.comthermofisher.com In an LC-MS/MS system, the LC separates the components of the mixture, which are then ionized and analyzed by two mass spectrometers in series (tandem MS). nih.gov The first mass spectrometer selects the molecular ion of interest (e.g., the protonated molecule of this compound), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. researchgate.net This technique would be invaluable for analyzing this compound in complex biological fluids or environmental samples. nih.govmeasurlabs.com

Development of Spectroscopic Methods for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.net For the synthesis of this compound, in-situ spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. mdpi.comopenaccessjournals.com

In-situ FTIR spectroscopy allows for the continuous monitoring of a reaction by inserting a probe directly into the reaction vessel. researchgate.net This technique can track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands, providing real-time concentration profiles of the key species. researchgate.netchemrxiv.org This data is crucial for optimizing reaction conditions and ensuring reaction completion.

In-situ NMR spectroscopy offers detailed structural information about the species present in the reaction mixture, including reactants, products, and intermediates. mdpi.com While technically more challenging to implement under typical reaction conditions (high temperature and pressure), advancements in NMR probe technology have made in-situ studies more feasible. mdpi.com For a novel synthesis, in-situ NMR could provide definitive evidence for the proposed reaction mechanism.

Advanced Spectroscopic Probes for Studying Interactions with Biological Macromolecules

If this compound is intended for biological applications, understanding its interactions with macromolecules such as proteins and nucleic acids is critical. Advanced spectroscopic techniques are central to these studies.

Circular Dichroism (CD) spectroscopy is a powerful method for studying the conformational changes of chiral macromolecules upon binding to a small molecule. mdpi.com If this compound binds to a protein, for example, it may induce changes in the protein's secondary or tertiary structure, which can be detected by CD. Conversely, the interaction of a chiral small molecule with an achiral macromolecule can result in an induced CD signal for the small molecule, providing evidence of binding. mdpi.com

Fluorescence spectroscopy is another highly sensitive technique for studying binding interactions. sdstate.edu This can be done by monitoring the intrinsic fluorescence of the macromolecule (e.g., from tryptophan residues in a protein) or by using extrinsic fluorescent probes. mdpi.comsdstate.edu If this compound itself is fluorescent, changes in its fluorescence intensity, wavelength, or polarization upon binding can be used to determine binding affinity and stoichiometry. If it is not fluorescent, a competitive binding assay with a known fluorescent probe can be employed. The development of novel fluorescent probes that can selectively report on specific binding events is an active area of research. sdstate.edu

Future Perspectives and Emerging Research Directions for 2 Fluorooxan 3 Amine

Exploration of New Synthetic Strategies and Green Chemistry Approaches

Key areas of exploration include:

Catalytic Asymmetric Methodologies: The development of catalytic enantioselective and diastereoselective methods for the direct installation of the fluorine and amine functionalities onto the oxane ring would be a significant advancement. This could involve transition-metal catalysis, organocatalysis, or biocatalysis to achieve high levels of stereocontrol, obviating the need for chiral auxiliaries or lengthy resolution steps.

Sustainable Reagents and Solvents: Emphasis should be placed on utilizing greener fluorinating agents and minimizing the use of toxic solvents. skpharmteco.com The exploration of reactions in alternative media such as water, supercritical fluids, or recyclable ionic liquids could drastically reduce the environmental footprint of the synthesis. qeios.com

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonochemistry has the potential to significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.netmdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High stereoselectivity, reduced waste | Development of novel catalysts (metal, organo-, bio-) |

| Green Reagents/Solvents | Reduced toxicity and environmental impact | Use of water, ionic liquids; safer fluorinating agents |

| Microwave/Ultrasound | Faster reaction times, energy efficiency | Optimization of reaction conditions for scalability |

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability for chemical synthesis. bellenchem.commdpi.combeilstein-journals.org The application of this technology to the synthesis and derivatization of 2-fluorooxan-3-amine is a promising avenue for future investigation.

The high surface-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling highly reactive or hazardous intermediates often involved in fluorination reactions. beilstein-journals.orgelveflow.com This technology could enable:

Safer Handling of Hazardous Reagents: The in-situ generation and immediate consumption of hazardous reagents, such as certain fluorinating agents or reactive intermediates, can be safely managed in a continuous flow setup. beilstein-journals.org

Improved Reaction Control and Yield: The precise control over reaction conditions can lead to higher yields, improved selectivity, and reduced byproduct formation. bellenchem.com